N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Condensation Reaction: The initial step often involves a condensation reaction between the aniline and benzaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.
Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves amidation to introduce the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential as an enzyme inhibitor. It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its fluorinated aromatic rings enhance its stability and bioavailability, making it a valuable component in drug design.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, contributing to its potency.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 2-Fluoro-4-phenylquinoline
- 4-(4-Fluorophenyl)-2-methylquinoline
Uniqueness
Compared to similar compounds, N-(2-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its multi-functional groups and complex structure. The presence of multiple fluorine atoms and the quinoline core provide unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H24F2N2O2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24F2N2O2/c1-17-26(29(35)33-23-10-6-5-9-22(23)31)27(19-11-13-21(30)14-12-19)28-24(32-17)15-20(16-25(28)34)18-7-3-2-4-8-18/h2-14,20,27,32H,15-16H2,1H3,(H,33,35) |
InChI Key |
QPQHNPDJSFCADC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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